methanone CAS No. 170939-31-8](/img/structure/B2362475.png)
[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone” is a chemical compound with the molecular formula C18H13Cl2NO . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone” consists of a pyrrol ring attached to a 2,4-dichlorophenyl group and a 4-methylphenyl group . The exact 3D conformer and other structural details were not found in the available literature.Physical And Chemical Properties Analysis
“4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone” has a molecular weight of 330.20792 . Other specific physical and chemical properties were not found in the available literature.Scientific Research Applications
Isomorphous Structure and Disorder Analysis
- Isomorphous Analogues: Research has shown that isomorphous methyl- and chloro-substituted heterocyclic analogues, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, adhere to the chlorine-methyl exchange rule. These structures exhibit extensive disorder, which is critical in data-mining procedures like Cambridge Structural Database searches (Swamy et al., 2013).
Synthesis and Structural Analysis
- Novel Synthesis Methods: A study on the reduction of acylpyrroles provides a new synthesis method for the pyrrolo[1,2-b]cinnolin-10-one ring system, which is related to the chemical structure (Kimbaris & Varvounis, 2000).
- One-Pot Synthesis Approach: An efficient one-pot synthesis method for pyrrole derivatives like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed, highlighting economical and high-yield aspects of pyrrole synthesis (Kaur & Kumar, 2018).
Crystal and Molecular Structure
- Crystal Structure Characterization: The crystal and molecular structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been characterized, providing insights into intermolecular hydrogen bonding types (Lakshminarayana et al., 2009).
Biological Activities and Applications
- Biological Activities: Novel N-phenylpyrazolyl aryl methanone derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized. These compounds exhibit herbicidal and insecticidal activities, indicating potential agricultural applications (Wang et al., 2015).
- Antimicrobial and Anti-inflammatory Properties: Pyrazoline derivatives, including compounds similar to the chemical , have shown anti-inflammatory and antimicrobial activities. This includes novel synthesis methods and evaluations of these properties (Ravula et al., 2016).
properties
IUPAC Name |
[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)18(22)16-10-21-9-15(16)14-7-6-13(19)8-17(14)20/h2-10,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZHLMGRORCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
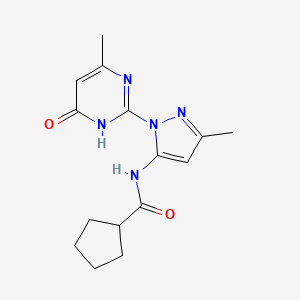
![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)
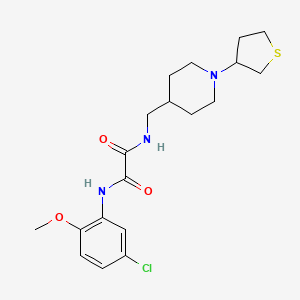
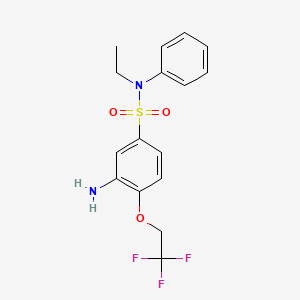
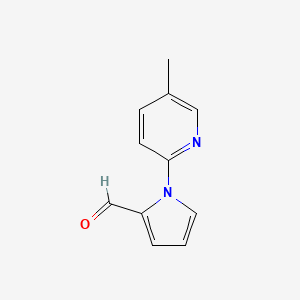
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)
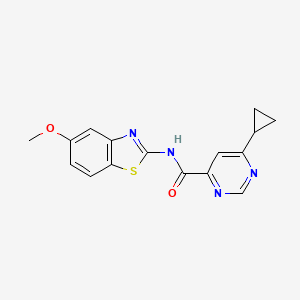
![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
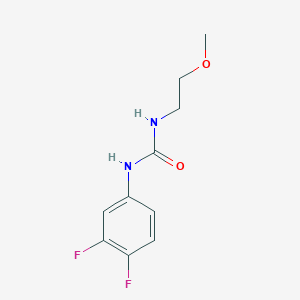
![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)
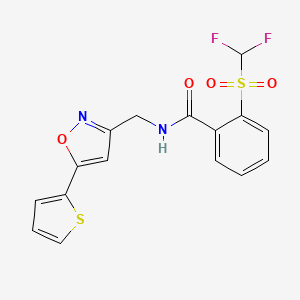
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)